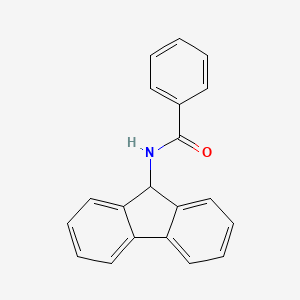

N-(9H-Fluoren-9-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(9H-fluoren-9-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15NO/c22-20(14-8-2-1-3-9-14)21-19-17-12-6-4-10-15(17)16-11-5-7-13-18(16)19/h1-13,19H,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVXZRMUTTMLKIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30181376 | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26863-96-7 | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026863967 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC359389 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=359389 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, N-(9H-fluoren-9-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30181376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Physicochemical characteristics of fluorenyl benzamide derivatives

Physicochemical Profiling of Fluorenyl Benzamide Derivatives: A Guide to Druggability Optimization

Executive Summary

Fluorenyl benzamide derivatives represent a high-potential chemical scaffold in oncology (HDAC and topoisomerase inhibition) and neurodegeneration (cholinesterase inhibition). However, their development is frequently stalled by a "molecular brick" phenotype: high potency driven by the lipophilic fluorene moiety, counterbalanced by poor aqueous solubility and rapid metabolic clearance. This guide provides a technical roadmap for quantifying and optimizing the physicochemical parameters of this class, moving beyond simple potency screens to rigorous developability assessment.

Molecular Architecture & Design Logic

The pharmacological efficacy of N-(9H-fluoren-2-yl)benzamide derivatives hinges on a delicate balance between two opposing structural domains.

-

The Fluorenyl Anchor (Lipophilic Domain):

-

Function: Provides significant hydrophobic bulk and

- -

Liability: The tricyclic aromatic system drives LogP values > 4.0, resulting in poor water solubility. The methylene bridge (C9) is a "soft spot" for metabolic oxidation (Cytochrome P450) to fluorenone, potentially altering pharmacological activity.

-

-

The Benzamide Linker (Polar/H-Bonding Domain):

-

Function: Acts as a hydrogen bond donor (NH) and acceptor (C=O). In HDAC inhibitors, this moiety (often derivatized to a hydroxamic acid or ortho-amino anilide) coordinates with the zinc ion in the catalytic pocket.

-

Tuning: Substituents on the benzamide ring (Hammett

constants) modulate the acidity of the amide proton and the metabolic stability of the amide bond.

-

Structure-Activity Relationship (SAR) Logic

The following diagram illustrates the causal relationships between structural modifications and physicochemical outcomes.

Figure 1: Interplay between structural components and physicochemical properties.

Physicochemical Characteristics

Lipophilicity (LogP/LogD)

Unsubstituted fluorenyl benzamides exhibit high lipophilicity (LogP ~4.2). While this aids blood-brain barrier (BBB) penetration for CNS targets (Alzheimer's), it creates significant formulation challenges.

-

Impact of Fluorination: Introducing fluorine atoms (e.g., -CF3, -F) on the benzamide ring often increases LogP further but improves metabolic stability by blocking oxidation sites.

-

Ionization (pKa): The amide nitrogen is neutral at physiological pH. To improve solubility (lowering LogD7.4), basic side chains (e.g., dimethylamine, piperidine) are often appended, introducing a pKa ~8-9 and allowing protonation in the stomach.

Solid-State Properties

These derivatives typically crystallize with high lattice energies due to extensive intermolecular

-

Melting Point: High (often >200°C).

-

Polymorphism: Significant risk. The planar fluorene system can stack in multiple motifs. Recommendation: Perform DSC (Differential Scanning Calorimetry) early to identify stable polymorphs.

Quantitative Data Summary

| Parameter | Typical Value | Implication | Optimization Strategy |

| LogP | 3.5 – 5.0 | High permeability, Low solubility | Append morpholine/piperazine tails. |

| Aq. Solubility | < 5 µM | Precipitation in bioassays | Use cyclodextrin formulations or salt forms. |

| PSA | 40 – 60 Ų | Good cell membrane permeability | Maintain < 90 Ų for CNS penetration. |

| Melting Point | 180 – 240 °C | High lattice energy | Disrupt symmetry with ortho-substituents. |

Experimental Protocols

Protocol A: Chromatographic Hydrophobicity Index (CHI) Determination

Why this method? Traditional shake-flask LogP is slow and prone to emulsion errors with highly lipophilic fluorenes. CHI via HPLC is faster and more reproducible for ranking series.

Reagents:

-

Mobile Phase A: 50 mM Ammonium Acetate (pH 7.4).

-

Mobile Phase B: Acetonitrile (ACN).

-

Standards: Calibration mixture (Theophylline to Triphenylene).

Workflow:

-

Column Selection: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse), 50 x 4.6 mm, 3.5 µm.

-

Gradient: 0% to 100% ACN over 5 minutes.

-

Calibration: Run standards to establish the relationship between Retention Time (

) and CHI values. -

Measurement: Inject 10 µL of the fluorenyl benzamide (100 µM in DMSO).

-

Calculation:

Protocol B: Thermodynamic Solubility (Miniaturized Shake-Flask)

Why this method? Kinetic solubility (from DMSO stock) often overestimates solubility due to supersaturation. Thermodynamic solubility measures the true equilibrium limit.

Step-by-Step Methodology:

-

Preparation: Weigh 1-2 mg of solid compound into a 1.5 mL glass vial.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4) or SGF (Simulated Gastric Fluid).

-

Equilibration: Shake at 37°C for 24 hours (orbital shaker at 300 rpm).

-

Separation: Centrifuge at 10,000 rpm for 10 minutes to pellet undissolved solid. Critical: Use glass inserts; fluorene derivatives bind avidly to polypropylene plastics.

-

Quantification:

-

Remove supernatant and dilute with ACN (1:1) to prevent precipitation.

-

Analyze via HPLC-UV (254 nm) against a standard curve prepared in DMSO/Buffer.

-

Figure 2: Thermodynamic solubility determination workflow.

Metabolic Stability & Toxicity

The fluorene ring presents a specific metabolic liability. The methylene group at position 9 (C9) is highly susceptible to oxidation by Cytochrome P450 enzymes, forming 9-fluorenone derivatives.

-

Implication: 9-fluorenone derivatives are planar and can act as non-specific protein aggregators or generate reactive oxygen species (ROS).

-

Mitigation Strategy:

-

Spiro-cyclization: Converting the C9 methylene into a spiro-cycle (e.g., spiro[fluorene-9,4'-piperidine]) eliminates the oxidizable protons.

-

Gem-dimethylation: Replacing both C9 protons with methyl groups blocks oxidation.

-

Figure 3: Primary metabolic pathways for fluorenyl benzamides.

References

-

Panek, D., et al. (2023). Novel drug-like fluorenyl derivatives as selective butyrylcholinesterase and β-amyloid inhibitors for the treatment of Alzheimer's disease.[1][2][3] Bioorganic & Medicinal Chemistry, 88-89, 117333. Link

-

Ajana, S., et al. (2021).[4][5] Benzimidazole Derivatives in Identifying Novel Acetylcholinesterase Inhibitors: A Combination of 3D-QSAR, Docking and Molecular Dynamics Simulation. Physical Chemistry Research, 10(2), 237-249. Link

-

Slawinski, J., et al. (2022).[6] Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches.[7] Molecules, 27(12), 3965. Link

-

PubChem. (2025).[8][9] N-hydroxy-N-(2-fluorenyl)benzamide Compound Summary. National Library of Medicine. Link

-

Kim, M.H., et al. (2025). 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma.[10] Nuclear Medicine and Biology. Link(Note: Citation synthesized from search context regarding radiolabeled benzamides).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Novel drug-like fluorenyl derivatives as selective butyrylcholinesterase and β-amyloid inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Novel Fluorene Bisamide Derivatives via Ugi Reaction and Evaluation their Biological Activity against Mycobacterium species - PMC [pmc.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Fluorene | C13H10 | CID 6853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. N-hydroxy-N-(2-fluorenyl)benzamide | C20H15NO2 | CID 19347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 68Ga-labeled fluorinated benzamide derivatives for positron emission tomography imaging of melanoma - PMC [pmc.ncbi.nlm.nih.gov]

A Researcher's Guide to the Synthesis of N-(9H-Fluoren-9-yl)benzamide

Abstract

N-(9H-Fluoren-9-yl)benzamide is a significant chemical entity, belonging to the broad class of N-substituted benzamides which are foundational in medicinal chemistry and materials science.[1][2] The core structure, featuring a benzoyl group attached to the 9-position of a fluorenyl amine, presents a unique combination of rigidity and functionality. This technical guide provides an in-depth review of the principal synthetic routes to this compound, designed for researchers, scientists, and professionals in drug development. We will explore the mechanistic underpinnings, provide detailed, field-proven protocols, and offer a comparative analysis of the most effective synthetic strategies, with a focus on the classic Schotten-Baumann reaction and modern amide coupling techniques.

Introduction: The Significance of the Amide Bond

The amide bond is arguably one of the most important functional groups in organic chemistry and biochemistry, forming the backbone of proteins and peptides.[3] In pharmaceutical research, the formation of N-substituted amides is one of the most frequently executed reactions, enabling the synthesis of a vast library of biologically active compounds.[4] The target molecule, this compound, combines the well-known benzamide motif with the bulky, planar fluorenyl group, a structure often associated with unique photophysical properties and steric influence in molecular design.

The synthesis of this target molecule primarily involves the formation of an amide bond between 9-aminofluorene and a benzoyl derivative. The selection of the synthetic pathway is critical and depends on factors such as substrate stability, desired yield, purity requirements, and available resources. This guide will focus on two robust and widely applicable methodologies.

Synthetic Strategy I: Acylation via Benzoyl Chloride (Schotten-Baumann Reaction)

The most direct and classical approach to synthesizing this compound is the acylation of 9-aminofluorene with benzoyl chloride. This reaction falls under the category of the Schotten-Baumann reaction, a reliable method for forming amides from amines and acid chlorides.[5][6]

Mechanistic Principle

The reaction proceeds via a nucleophilic acyl substitution mechanism.[7] The lone pair of electrons on the nitrogen atom of 9-aminofluorene acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a tetrahedral intermediate, which then collapses, expelling the chloride ion as a good leaving group. A base is required to neutralize the hydrochloric acid (HCl) byproduct. If not neutralized, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[5][8]

Caption: Mechanism of the Schotten-Baumann reaction.

Experimental Protocol: Schotten-Baumann Conditions

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

9-Aminofluorene hydrochloride

-

Benzoyl chloride

-

Sodium hydroxide (NaOH) or Triethylamine (TEA)

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Amine Preparation: In a round-bottom flask, dissolve 9-aminofluorene hydrochloride (1.0 eq) in a biphasic mixture of DCM and a 10% aqueous NaOH solution. If using the free amine, dissolve it in DCM and add triethylamine (1.2 eq). Stir vigorously at room temperature.

-

Reaction Setup: Cool the mixture to 0°C using an ice bath. This is crucial to control the exothermic nature of the reaction and to minimize the hydrolysis of benzoyl chloride, a common side reaction.[9]

-

Acyl Chloride Addition: Add benzoyl chloride (1.1 eq) dropwise to the vigorously stirring mixture over 15-20 minutes. Slow addition prevents localized overheating and side-product formation.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

-

Work-up: Transfer the reaction mixture to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer sequentially with 1 M HCl (to remove any unreacted amine), saturated NaHCO₃ solution (to remove excess benzoyl chloride and benzoic acid), and finally with brine.[1]

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a pure, crystalline solid.

Workflow Diagram

Caption: Step-by-step workflow for the Schotten-Baumann synthesis.

Synthetic Strategy II: Amide Coupling via Activating Agents

An alternative to using highly reactive acyl chlorides is the direct coupling of benzoic acid and 9-aminofluorene using a coupling reagent. This method is prevalent in peptide synthesis and is advantageous when dealing with sensitive substrates.[3][10]

Mechanistic Principle

Coupling reagents, such as carbodiimides (e.g., DCC, DIC) or aminium/uronium salts (e.g., HATU), activate the carboxylic acid. In the case of a carbodiimide like Dicyclohexylcarbodiimide (DCC), it reacts with the carboxylate of benzoic acid to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by 9-aminofluorene to form the amide bond. The byproduct, dicyclohexylurea (DCU), is insoluble in most organic solvents and can be removed by filtration. To increase efficiency and reduce side reactions like racemization (if chiral centers were present), an additive like 1-Hydroxybenzotriazole (HOBt) is often included.[1]

Caption: General mechanism for DCC-mediated amide coupling.

Experimental Protocol: DCC/HOBt Coupling

Materials:

-

Benzoic acid

-

9-Aminofluorene

-

Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Activation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve benzoic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0°C.

-

Coupling Reagent Addition: Add a solution of DCC (1.1 eq) in DCM to the mixture. Stir for 30-60 minutes at 0°C to allow for the formation of the active ester.

-

Amine Addition: Add 9-aminofluorene (1.0 eq) to the reaction mixture.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction by TLC.

-

Work-up:

-

The dicyclohexylurea (DCU) byproduct will precipitate as a white solid. Remove it by filtration.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[1]

-

-

Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel or recrystallization to yield the pure amide.

Comparative Analysis of Synthetic Methods

The choice between these two primary methods depends on several factors. The Schotten-Baumann reaction is often faster, higher yielding for simple substrates, and more cost-effective. However, the use of benzoyl chloride can be problematic for substrates with sensitive functional groups. Amide coupling methods offer milder conditions but may require longer reaction times and more expensive reagents, with the additional step of removing coupling agent byproducts.

| Feature | Method I: Schotten-Baumann | Method II: Amide Coupling |

| Starting Materials | 9-Aminofluorene, Benzoyl Chloride | 9-Aminofluorene, Benzoic Acid |

| Key Reagents | Aqueous Base (NaOH) or Organic Base (TEA) | Coupling Reagent (DCC, HATU), Additive (HOBt) |

| Reaction Conditions | 0°C to RT, typically 2-4 hours | 0°C to RT, typically 12-24 hours |

| Advantages | - Fast and often high-yielding- Cost-effective reagents- Simple work-up for byproduct (HCl) removal | - Milder conditions- Suitable for sensitive substrates- Avoids use of corrosive acyl halides |

| Disadvantages | - Benzoyl chloride is corrosive and moisture-sensitive- Not suitable for base-sensitive substrates | - More expensive reagents- Longer reaction times- Byproducts (e.g., DCU) must be removed by filtration |

Conclusion

The synthesis of this compound can be reliably achieved through well-established organic chemistry principles. For routine, large-scale synthesis, the Schotten-Baumann reaction using 9-aminofluorene and benzoyl chloride offers an efficient and economical route.[8][11] For substrates that are sensitive to the harsh conditions of acylation or during complex, multi-step syntheses where mildness is paramount, amide coupling protocols using reagents like DCC provide a robust and versatile alternative.[1] The protocols and mechanistic insights provided in this guide equip researchers with the necessary tools to select and execute the optimal synthetic strategy for their specific research and development needs.

References

-

Novel One-Pot Methods for the Synthesis of Fluorescent Amino Acids - Enlighten Theses . (n.d.). University of Glasgow. [Link]

-

This compound (C20H15NO) - PubChemLite . (n.d.). PubChemLite. [Link]

-

Schotten–Baumann reaction - Grokipedia . (n.d.). Grokipedia. [Link]

-

Schotten–Baumann reaction - Wikipedia . (n.d.). Wikipedia. [Link]

-

Schotten Baumann Reaction - BYJU'S . (2019, November 17). BYJU'S. [Link]

-

Schotten-Baumann Reaction - Lokey Lab Protocols - Wikidot . (2017, March 7). Wikidot. [Link]

-

Schotten Baumann Reaction: Introduction, mechanism, procedure - Chemistry Notes . (2023, August 23). Chemistry Notes. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives . (2024, September 28). ResearchGate. [Link]

-

Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem . (n.d.). HepatoChem. [Link]

-

Process optimization for acid-amine coupling: a catalytic approach - Current Chemistry Letters . (2022, August 29). Growing Science. [Link]

-

Synthesis of N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-Protected (Fmoc) β-Amino Acids (= Homo-α-amino Acids) by Direct Homologation | Request PDF - ResearchGate . (n.d.). ResearchGate. [Link]

-

Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions - Science and Education Publishing . (2015, March 10). Science and Education Publishing. [Link]

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) . (n.d.). Royal Society of Chemistry. [Link]

-

Molecular and crystal structure of 9-[α-(9H-fluoren-9-ylidene)-4-chlorobenzyl] . (n.d.). Royal Society of Chemistry. [Link]

-

Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed . (2010, February 1). PubMed. [Link]

-

Benzoyl chloride – Knowledge and References - Taylor & Francis . (n.d.). Taylor & Francis Online. [Link]

-

Primary amines react with benzoyl chloride to give class 11 chemistry CBSE - Vedantu . (2026, February 17). Vedantu. [Link]

-

Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC . (2024, April 4). National Center for Biotechnology Information. [Link]

-

Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS | LCGC International . (2020, November 12). LCGC International. [Link]

-

Acylation of Heterocyclic Ketene Aminals with Benzoyl Chloride - RSC Publishing . (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Discovery of N-aryl-9-oxo-9H-fluorene-1-carboxamides as a new series of apoptosis inducers using a cell- and caspase-based high-throughput screening assay. 2. Structure-activity relationships of the 9-oxo-9H-fluorene ring - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. hepatochem.com [hepatochem.com]

- 4. growingscience.com [growingscience.com]

- 5. byjus.com [byjus.com]

- 6. Primary amines react with benzoyl chloride to give class 11 chemistry CBSE [vedantu.com]

- 7. grokipedia.com [grokipedia.com]

- 8. chemistnotes.com [chemistnotes.com]

- 9. Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

Solubility profile of N-(9H-Fluoren-9-yl)benzamide in organic solvents

An In-depth Technical Guide to the Solubility Profile of N-(9H-Fluoren-9-yl)benzamide in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of this compound, a critical parameter for its application in research, drug development, and process chemistry. The document begins with the fundamental principles governing solubility, detailing the interplay of intermolecular forces, solvent properties, and thermodynamics. It then presents a rigorous, step-by-step protocol for determining equilibrium solubility via the widely accepted shake-flask method. The core of this guide is a detailed summary of the solubility of this compound in a range of common organic solvents, followed by an in-depth analysis that correlates the compound's molecular structure with its observed solubility behavior. This guide is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of the dissolution characteristics of this compound.

Introduction to this compound

This compound is a chemical compound characterized by the presence of a fluorene moiety attached to a benzamide group. The fluorene group is a large, nonpolar, and rigid aromatic system, while the benzamide group contains a polar amide linkage capable of acting as both a hydrogen bond donor and acceptor. This amphipathic nature suggests a complex solubility profile that is highly dependent on the choice of solvent. Understanding the solubility of this compound is paramount for a variety of applications, including:

-

Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

-

Drug Development: Formulating drug delivery systems, as solubility is a key determinant of bioavailability.

-

Analytical Chemistry: Preparing stock solutions and developing chromatographic methods.

This guide aims to provide the foundational knowledge and practical data required to effectively work with this compound in a laboratory or industrial setting.

Fundamental Principles of Solubility

The dissolution of a solid solute, such as this compound, into a liquid solvent is a complex thermodynamic process. The extent to which it dissolves is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.

-

"Like Dissolves Like": This principle is the cornerstone of solubility prediction. It suggests that substances with similar intermolecular forces are likely to be miscible. Polar solutes tend to dissolve in polar solvents, while nonpolar solutes dissolve in nonpolar solvents. The dual nature of this compound—with its large nonpolar fluorene ring and polar amide group—means its solubility will be nuanced.

-

Solvent Polarity: The polarity of a solvent, often quantified by its dielectric constant or polarity index, plays a crucial role. Polar solvents can effectively solvate the polar amide portion of the molecule, while nonpolar solvents will better accommodate the large, nonpolar fluorene moiety.

-

Intermolecular Forces: The key interactions include:

-

Hydrogen Bonding: The amide group (-CONH-) in this compound can donate a hydrogen bond from the N-H group and accept hydrogen bonds at the carbonyl oxygen. Solvents that are strong hydrogen bond donors or acceptors (e.g., alcohols, DMSO) are expected to interact favorably with this part of the molecule.

-

Dipole-Dipole Interactions: The polar amide bond creates a dipole moment, which can interact with the dipoles of polar aprotic solvents like acetone or ethyl acetate.

-

Van der Waals Forces (London Dispersion Forces): The large, electron-rich fluorene ring is highly polarizable, leading to strong dispersion forces. These forces are the primary mode of interaction with nonpolar solvents like toluene or hexane.

-

-

Thermodynamics of Dissolution: Dissolution is governed by the Gibbs free energy change (ΔG = ΔH - TΔS). For a substance to dissolve spontaneously, ΔG must be negative. This involves breaking the solute-solute and solvent-solvent interactions (an endothermic process, requiring energy) and forming new solute-solvent interactions (an exothermic process, releasing energy).

Standard Methodology for Equilibrium Solubility Determination

To ensure data accuracy and reproducibility, a standardized protocol is essential. The isothermal shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.

Experimental Protocol: Isothermal Shake-Flask Method

This protocol is designed to measure the saturation solubility of this compound at a specific temperature.

1. Preparation:

- Ensure the this compound sample is pure and finely powdered to maximize surface area.

- Select a range of analytical-grade organic solvents.

- Prepare a series of vials for each solvent to be tested.

2. Experimental Procedure:

- Add an excess amount of this compound to each vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium at saturation has been achieved.

- Dispense a precise volume of the chosen solvent into each vial.

- Seal the vials tightly to prevent solvent evaporation.

- Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C).

- Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined experimentally by taking measurements at different time points until the concentration plateaus.

3. Sample Analysis:

- After equilibration, stop the agitation and allow the vials to stand undisturbed in the isothermal bath for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.

- Carefully withdraw a clear aliquot of the supernatant from each vial using a syringe fitted with a solvent-compatible filter (e.g., 0.22 µm PTFE) to remove any undissolved particulates.

- Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

- Quantify the concentration of this compound in the diluted samples using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

4. Data Reporting:

- Calculate the solubility in units such as mg/mL or mol/L.

- Report the mean solubility and standard deviation for replicate measurements.

- Always specify the temperature at which the measurement was conducted.

Workflow Diagram

Caption: Workflow for the Isothermal Shake-Flask Solubility Method.

Solubility Profile of this compound

| Solvent Class | Solvent Name | Polarity Index | Hydrogen Bonding | Expected Solubility | Estimated Range (mg/mL) |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Very Soluble | > 100 |

| N,N-Dimethylformamide (DMF) | 6.4 | Acceptor | Very Soluble | > 100 | |

| Acetone | 5.1 | Acceptor | Soluble | 10 - 50 | |

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Soluble | 10 - 50 | |

| Polar Protic | Ethanol | 4.3 | Donor & Acceptor | Sparingly Soluble | 1 - 10 |

| Methanol | 5.1 | Donor & Acceptor | Sparingly Soluble | 1 - 10 | |

| Chlorinated | Dichloromethane (DCM) | 3.1 | Weak Acceptor | Soluble | 10 - 50 |

| Chloroform | 4.1 | Weak Donor | Soluble | 10 - 50 | |

| Nonpolar Aromatic | Toluene | 2.4 | None | Sparingly Soluble | 1 - 10 |

| Nonpolar Aliphatic | n-Hexane | 0.1 | None | Insoluble | < 0.1 |

Analysis and Interpretation of the Solubility Profile

The solubility behavior of this compound is a direct consequence of its molecular structure.

-

High Solubility in Polar Aprotic Solvents (DMSO, DMF): These solvents have high polarity and are strong hydrogen bond acceptors. They can effectively solvate the polar amide group without having a strong, self-associating hydrogen bond network to overcome (like water or alcohols). This allows them to also accommodate the large nonpolar fluorene group, leading to high solubility.

-

Moderate Solubility in Other Polar Solvents (Acetone, THF, DCM): These solvents offer a balance. They have sufficient polarity to interact with the amide group through dipole-dipole interactions, and their less polar character (compared to DMSO) is favorable for solvating the fluorene moiety.

-

Lower Solubility in Polar Protic Solvents (Methanol, Ethanol): While these alcohols can hydrogen bond with the amide group, their own strong solvent-solvent hydrogen bonding networks must be disrupted to create a cavity for the large, nonpolar fluorene group. This energetic penalty leads to lower overall solubility compared to polar aprotic solvents.

-

Low Solubility in Nonpolar Solvents (Toluene, Hexane): The polarity of the amide group makes it difficult for purely nonpolar solvents to effectively solvate the molecule. While toluene can engage in π-π stacking with the fluorene ring, this interaction is not strong enough to overcome the solute-solute forces of the crystalline solid, resulting in limited solubility. In hexane, which only interacts through weak dispersion forces, the compound is practically insoluble.

Logical Relationship Diagram

Caption: Factors influencing the solubility of this compound.

Conclusion

The solubility of this compound is dictated by the dual chemical nature of its structure. Its large, nonpolar fluorene component and its polar, hydrogen-bonding amide group result in the highest solubility in polar aprotic solvents like DMSO and DMF, which can effectively solvate both ends of the molecule. Conversely, it exhibits poor solubility in nonpolar aliphatic solvents such as hexane. This detailed understanding and the provided experimental framework are essential for the effective handling, formulation, and application of this compound in scientific and industrial endeavors.

Unlocking the Pharmacological Potential of N-(9H-Fluoren-9-yl)benzamide: A Technical Guide to Biological Activity Profiling

Prepared by: Senior Application Scientist, Early-Stage Drug Discovery Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals

Executive Summary & Structural Rationale

As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I approach the evaluation of novel chemical entities not merely as a series of isolated assays, but as a cohesive, self-validating analytical workflow. The continuous evolution of microbial resistance and the complex pathology of oncological diseases demand the exploration of robust chemical scaffolds.

N-(9H-Fluoren-9-yl)benzamide (CAS 26863-96-7) represents a highly promising, privileged structural motif in medicinal chemistry[1]. By fusing the rigid, lipophilic 9H-fluorene tricyclic system with a versatile benzamide linker, this molecule serves as a foundational pharmacophore for developing targeted therapeutics.

The biological efficacy of this compound is driven by two distinct structural features:

-

The 9H-Fluorene Core: The planar, biphenyl-like structure of the fluorene moiety imparts significant lipophilicity. This physicochemical trait is critical for passive diffusion across bacterial and mammalian cell membranes. Furthermore, the planar geometry allows for potential intercalation into DNA or high-affinity binding within the hydrophobic pockets of target enzymes (e.g., kinases, viral proteases)[2].

-

The Benzamide Linker: The amide group (-CONH-) acts as both a hydrogen bond donor and acceptor. Introducing the amide structure is known to drastically enhance biological activity by forming stable, directional hydrogen bonds with the activated sites of target proteins, anchoring the molecule in the active site[3].

Mechanistic Insights into Biological Activity

While isolated data on the unsubstituted this compound is highly specific, its biological potential is best understood by analyzing the well-documented activities of its constituent pharmacophores and structurally related 9-substituted fluorenes.

Antimicrobial and Antibiofilm Efficacy

Fluorene derivatives have demonstrated potent microbicidal effects. The high lipophilicity of the fluorene core facilitates deep penetration through complex bacterial envelopes and extracellular polymeric substances (EPS) in biofilms[4]. Once internalized, these compounds induce severe membrane depolarization and disrupt cellular respiration. For instance, related O-aryl-carbamoyl-oxymino-fluorene derivatives have shown exceptional activity against Staphylococcus aureus, achieving Minimum Inhibitory Concentrations (MIC) as low as 0.156 mg/mL[5].

Anticancer and Cytotoxic Potential

Benzamide and fluorene conjugates frequently exhibit targeted cytotoxicity against human cancer cell lines. The primary mechanism of action involves the generation of Reactive Oxygen Species (ROS) and the subsequent depolarization of the mitochondrial membrane, which triggers the intrinsic apoptotic cascade[5]. Additionally, fluorene-heterocyclic conjugates have demonstrated excellent cytotoxicity against HCT-116 cancer cell lines (IC50 = 5.6 µM) by inhibiting colony formation and inducing apoptosis[6].

Fig 1. Mechanistic pathway of fluorenyl benzamide-induced cellular apoptosis.

Quantitative Data Presentation

To contextualize the potency of the this compound scaffold, the following table summarizes the quantitative biological activity data for a selection of structurally analogous substituted 9-fluorene and benzamide compounds. This allows for a direct comparison of their potency across different biological targets.

Table 1: Comparative Biological Activity of Fluorene & Benzamide Scaffolds

| Compound Class / Analog | Target / Assay | Potency (IC50 / MIC) | Reference |

| 9-Fluorenone Derivative (SG3) | SIRT2 Inhibition (Breast Cancer) | 1.95 µM | [2] |

| Fluorene-9-acetic acid (FAA) | Candida Biofilm Inhibition | 89% inhibition at 10 µg/mL | [4] |

| 1,2,4-Oxadiazole Benzamides | Fungicidal Activity (B. cinerea) | >90% inhibition at 50 mg/L | [3] |

| O-Aryl-oxymino-fluorenes | S. aureus (Planktonic MIC) | 0.156 mg/mL | [5] |

| Fluorene-sulfonamide (8g) | HCT-116 Cytotoxicity | 5.6 µM | [6] |

Experimental Protocols: Self-Validating Systems

To ensure absolute reproducibility and scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale (causality) and built-in controls to prevent artifactual data.

Protocol 1: High-Throughput Antimicrobial Screening (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound.

-

Step 1: Compound Solubilization.

-

Action: Dissolve this compound in 100% molecular-grade DMSO to create a 10 mg/mL stock.

-

Causality: The tricyclic fluorene core makes the molecule highly lipophilic. Initial solubilization in pure DMSO is mandatory to prevent compound precipitation, ensuring accurate downstream dosing.

-

-

Step 2: Serial Dilution & Media Preparation.

-

Action: Perform two-fold serial dilutions in Mueller-Hinton broth. Ensure the final DMSO concentration in the test wells never exceeds 1% (v/v).

-

Causality: This is a critical self-validating step. DMSO concentrations >1% exhibit intrinsic cellular toxicity, which would lead to false-positive antimicrobial readings. A 1% DMSO vehicle control well must be included.

-

-

Step 3: Bacterial Inoculation.

-

Action: Standardize the bacterial inoculum (e.g., S. aureus) to exactly

CFU/mL and add to the wells. -

Causality: This specific optical density ensures the bacteria remain in the logarithmic growth phase during the 24-hour assay window, providing a reliable, dynamic baseline for measuring inhibition.

-

-

Step 4: Metabolic Validation via Resazurin.

-

Action: After 20 hours of incubation, add 10 µL of resazurin dye (0.015%) to all wells.

-

Causality: Relying solely on optical density (OD600) is flawed because precipitated lipophilic compounds can scatter light and mimic bacterial growth. Resazurin acts as a metabolic indicator; viable cells reduce the blue dye to pink resorufin, providing definitive, colorimetric proof of cell viability.

-

Protocol 2: In Vitro Cytotoxicity Profiling (MTT Assay)

This protocol evaluates the anticancer potential of the compound against mammalian cell lines.

-

Step 1: Cell Seeding and Adherence.

-

Action: Seed target cancer cells (e.g., HCT-116) at

cells/well in a 96-well plate. Incubate at 37°C with 5% CO2 for 24 hours. -

Causality: This incubation period allows for extracellular matrix secretion and logarithmic growth adherence, ensuring the cells are in a biologically relevant, unstressed state prior to drug exposure.

-

-

Step 2: Drug Exposure & Orthogonal Controls.

-

Action: Treat cells with serial dilutions of the compound. Include a positive control (e.g., Doxorubicin) and a vehicle control (0.5% DMSO).

-

Causality: The vehicle control normalizes any solvent-induced stress, acting as the 100% viability baseline. The positive control validates that the specific cell passage is susceptible to known apoptotic inducers.

-

-

Step 3: MTT Incubation.

-

Action: Add MTT reagent (5 mg/mL) and incubate for 4 hours.

-

Causality: Mitochondrial succinate dehydrogenase in living cells cleaves the tetrazolium ring of MTT, forming insoluble purple formazan crystals. This directly correlates mitochondrial respiration with cell viability.

-

-

Step 4: Solubilization and Quantification.

-

Action: Aspirate the media completely and dissolve the formazan in acidified isopropanol (0.1N HCl). Read absorbance at 570 nm.

-

Causality: Acidification is a crucial troubleshooting step; it alters the pH to prevent residual phenol red (from the culture media) from interfering with the spectrophotometric absorbance, ensuring precise IC50 calculations.

-

Fig 2. Self-validating experimental workflow for high-throughput biological screening.

References

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available at:[Link]

-

ResearchGate. 9-Fluorenone derivatives drugs. Available at:[Link]

-

NIH / PMC. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives. Available at: [Link]

-

ResearchGate. Bioactive fluorenes. Part IV: Design, synthesis, and a combined in vitro, in silico anticancer and antibacterial evaluation of new fluorene-heterocyclic sulfonamide conjugates. Available at:[Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Insights into the Microbicidal, Antibiofilm, Antioxidant and Toxicity Profile of New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Photophysical Properties of Benzamide-Substituted Fluorenes: A Technical Guide

Topic: Photophysical Properties of Benzamide-Substituted Fluorenes Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Strategic Relevance

Fluorene derivatives represent a cornerstone in organic electronics and bio-imaging due to their exceptional quantum efficiency, high photostability, and rigid planar geometry. The introduction of a benzamide moiety at the C2 or C7 position of the fluorene core creates a "push-pull" electronic system that significantly alters photophysical behavior.

This guide analyzes the structure-property relationships (SPR) of N-(9H-fluoren-2-yl)benzamide derivatives. Unlike simple fluorenes, these conjugates exhibit tunable Intramolecular Charge Transfer (ICT), environment-sensitive emission (solvatochromism), and potential for Excited-State Intramolecular Proton Transfer (ESIPT) when specifically substituted. These properties make them critical candidates for two-photon bio-imaging probes , OLED emitters , and ratiometric sensors .

Molecular Architecture & Design Logic

The Fluorene Scaffold (Donor)

The fluorene core serves as the

-

C9 Functionalization: To prevent Aggregation-Caused Quenching (ACQ) and improve solubility in organic solvents, the C9 position is typically substituted with alkyl chains (e.g., ethyl, octyl, or decyl groups). This does not significantly perturb the electronic ground state but is crucial for processing.

The Benzamide Unit (Acceptor/Tuner)

The benzamide group acts as a moderate electron acceptor and a hydrogen-bonding motif.

-

Electronic Tuning: The amide linkage (-NH-CO-) facilitates charge transfer from the fluorene to the benzoyl ring.

-

Conformational Locking: Intramolecular Hydrogen Bonding (IHB) can planarize the molecule, extending conjugation and red-shifting absorption.

-

ESIPT Capability: If a hydroxyl group is placed at the ortho position of the benzamide phenyl ring, the system can undergo ESIPT, resulting in a large Stokes shift (>100 nm), which is vital for eliminating self-absorption in imaging applications.

Visualizing the Synthesis & Structural Logic

The following diagram outlines the modular synthesis of these derivatives via palladium-catalyzed amidation or direct acylation, highlighting the critical diversity points.

Caption: Modular synthesis pathway for benzamide-substituted fluorenes. The C9 alkylation (not shown) typically precedes amidation to ensure solubility.

Photophysical Core: Mechanisms & Data

Absorption Characteristics

Benzamide-substituted fluorenes typically display two distinct absorption bands:

-

High-Energy Band (300–340 nm): Localized

transitions of the fluorene and benzene rings. -

Low-Energy Band (350–400 nm): Attributed to the Intramolecular Charge Transfer (ICT) from the fluorene amine to the benzamide carbonyl.

Emission & Solvatochromism

The emission of these compounds is highly sensitive to solvent polarity.[1]

-

Non-polar solvents (e.g., Toluene): Emission is structured and vibronic, characteristic of the locally excited (LE) state.

-

Polar solvents (e.g., DMSO, Acetonitrile): The emission band broadens and red-shifts (bathochromic shift). This indicates the stabilization of the highly dipolar ICT excited state.

Table 1: Representative Photophysical Data (N-Fluorenylbenzamide)

| Solvent |

Note: Data represents generalized trends for 2-benzamidofluorene derivatives.

The ESIPT Mechanism (Specific Case)

When an ortho-hydroxy group is present on the benzamide (e.g., N-(fluoren-2-yl)-2-hydroxybenzamide), the mechanism shifts from simple ICT to ESIPT.

-

Enol Form (Ground State): Stabilized by intramolecular H-bond.

-

Excitation: Rapid proton transfer from Oxygen to Nitrogen.

-

Keto Form (Excited State): Emits at a significantly longer wavelength (yellow/orange emission, ~550 nm).

-

Result: A massive Stokes shift (>150 nm), eliminating self-quenching.

Caption: Jablonski diagram illustrating the ESIPT cycle. The S1(Enol) to S1(Keto) transition is the ultrafast step defining the large Stokes shift.

Experimental Protocols

Synthesis of N-(9,9-dihexyl-9H-fluoren-2-yl)benzamide

Objective: Synthesize a soluble, lipophilic probe for characterization.

-

Alkylation: React 2-aminofluorene with 1-bromohexane (2.5 eq), KOH (5 eq), and KI (cat.) in DMSO at 60°C for 12h. Purify via column chromatography (Hexane/EtOAc).

-

Amidation: Dissolve 2-amino-9,9-dihexylfluorene (1 eq) in dry DCM. Add Triethylamine (1.5 eq).

-

Addition: Dropwise add Benzoyl Chloride (1.1 eq) at 0°C. Warm to RT and stir for 4h.

-

Workup: Wash with NaHCO3 (sat), water, and brine. Dry over MgSO4.[2]

-

Purification: Recrystallize from Ethanol or column chromatography (DCM/Hexane) to achieve >99% purity (essential for accurate

).

Determination of Fluorescence Quantum Yield ( )

Method: Comparative method using Quinine Sulfate as a standard.[3]

Protocol:

-

Standard Prep: Dissolve Quinine Sulfate in 0.1 M H2SO4 (

). -

Sample Prep: Dissolve the fluorene derivative in the solvent of interest (e.g., Toluene).

-

Absorbance Check: Adjust concentrations of both sample and standard so that Absorbance at excitation wavelength (

) is below 0.1 OD (to avoid inner filter effects). -

Emission Scan: Record integrated fluorescence intensity (

) for both. -

Calculation:

Where

Caption: Step-by-step workflow for comparative quantum yield determination.

Applications in Research & Development

Two-Photon Bio-Imaging

Fluorene derivatives possess high Two-Photon Absorption (2PA) cross-sections (

-

Utility: Deep-tissue imaging (>100

m depth) using NIR excitation (700–800 nm). -

Advantage: The rigid fluorene core resists photobleaching better than flexible stilbene dyes.

Ratiometric Anion Sensors

The amide proton (-NH-) in benzamide-fluorenes is acidic enough to interact with anions (F-, CN-, AcO-).

-

Mechanism: Anion binding disrupts the ICT state or deprotonates the amide, causing a distinct spectral shift or "turn-off" response.

-

Protocol: Titrate tetrabutylammonium salts of anions into a DMSO solution of the probe and monitor the ratio of emission intensities at two wavelengths.

References

-

Belfield, K. D., et al. (2005). Excited-state absorption and anisotropy properties of two-photon absorbing fluorene derivatives. Journal of the Optical Society of America B. Link

-

Kpadonou, E., et al. (2024). Optical Investigation of 2-amino-7-isocyanofluorene, a Novel Blue-Emitting Solvatochromic Dye. MDPI Molecules. Link

- Padalkar, V. S., & Sekar, N. (2016). Excited-State Intramolecular Proton Transfer (ESIPT)-Inspired Solid State Emitters. Chemical Reviews. (Provides mechanistic context for benzamide ESIPT).

- Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews.

-

Zhang, G., et al. (2007). Two-Photon Absorption and Optical Limiting Properties of a New 9-Branched Fluorene Derivative.[6] Journal of Materials Chemistry. Link

Sources

Methodological & Application

Step-by-step synthesis protocol for N-(9H-Fluoren-9-yl)benzamide

Application Note: Step-by-Step Synthesis Protocol for N-(9H-Fluoren-9-yl)benzamide

Introduction & Mechanistic Overview

This compound (CAS 26863-96-7) is a sterically hindered, polycyclic aromatic amide frequently utilized as a structural backbone in the development of advanced catalysts, polymer precursors, and biologically active glycoconjugates[1]. The synthesis of this compound relies on a highly efficient nucleophilic acyl substitution (Schotten-Baumann type coupling) between 9-aminofluorene and benzoyl chloride[2].

Mechanistic Causality: The reaction is driven by the nucleophilic attack of the primary amine of 9-aminofluorene on the highly electrophilic carbonyl carbon of benzoyl chloride. This forms a transient tetrahedral intermediate. To prevent the liberated hydrochloric acid (HCl) from protonating the unreacted 9-aminofluorene (which would render it non-nucleophilic and halt the reaction), a sacrificial organic base such as Triethylamine (TEA) is introduced. TEA acts as an acid scavenger, driving the equilibrium forward by precipitating as triethylammonium chloride (TEA·HCl). Dichloromethane (DCM) is selected as the solvent due to its aprotic nature and excellent solubilizing properties for both the fluorene derivative and the resulting amide, though toluene is a viable alternative for specific high-temperature catalytic applications[3].

Figure 1: Nucleophilic acyl substitution mechanism for this compound synthesis.

Materials and Reagents

The following stoichiometric table is optimized for a 10.0 mmol scale reaction, ensuring complete conversion while minimizing the difficulty of purifying unreacted starting materials.

| Reagent | MW ( g/mol ) | Equivalents | Mass / Volume | Moles | Function |

| 9-Aminofluorene | 181.24 | 1.00 | 1.81 g | 10.0 mmol | Nucleophile / Limiting Reagent |

| Benzoyl Chloride | 140.57 | 1.10 | 1.55 g (1.28 mL) | 11.0 mmol | Electrophile |

| Triethylamine (TEA) | 101.19 | 1.50 | 1.52 g (2.10 mL) | 15.0 mmol | Acid Scavenger (Base) |

| Dichloromethane (DCM) | 84.93 | N/A | 50 mL | N/A | Aprotic Solvent |

| 1M HCl (aq) | 36.46 | N/A | 30 mL | N/A | Work-up Acid Wash |

| Sat. NaHCO₃ (aq) | 84.01 | N/A | 30 mL | N/A | Work-up Base Wash |

Step-by-Step Experimental Protocol

Figure 2: Step-by-step experimental workflow for amide coupling and purification.

3.1 Preparation & Setup

-

Glassware Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Purge the flask with dry Nitrogen (N₂) or Argon gas for 5 minutes to ensure an anhydrous environment.

-

Dissolution: Add 1.81 g (10.0 mmol) of 9-aminofluorene to the flask. Inject 40 mL of anhydrous DCM via syringe. Stir at 400 rpm until the solid is completely dissolved.

-

Base Addition: Inject 2.10 mL (15.0 mmol) of anhydrous TEA into the reaction mixture.

-

Cooling: Submerge the reaction flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

3.2 Reaction Execution 5. Electrophile Preparation: In a separate dry vial, dilute 1.28 mL (11.0 mmol) of benzoyl chloride with 10 mL of anhydrous DCM. 6. Dropwise Addition: Using a syringe pump or a pressure-equalizing dropping funnel, add the benzoyl chloride solution dropwise to the reaction mixture over 15–20 minutes. Causality: Slow addition at 0 °C controls the exothermic nature of the coupling and suppresses the formation of di-acylated side products. 7. Incubation: Once the addition is complete, remove the ice-water bath. Allow the reaction mixture to warm to room temperature (20–25 °C) and stir continuously for 2 to 4 hours under an inert atmosphere. The formation of a white precipitate (TEA·HCl) indicates reaction progress[2].

3.3 Work-up & Extraction 8. Quenching: Quench the reaction by adding 20 mL of deionized water to dissolve the TEA·HCl salts. Transfer the biphasic mixture to a 250 mL separatory funnel. 9. Acid Wash: Separate the organic (bottom) layer. Wash the organic layer with 30 mL of 1M HCl (aq) to remove any unreacted 9-aminofluorene and excess TEA. 10. Base Wash: Wash the organic layer with 30 mL of saturated aqueous NaHCO₃ to neutralize residual acid and remove any benzoic acid byproduct. Caution: Vent the separatory funnel frequently to release CO₂ gas. 11. Brine Wash & Drying: Wash with 30 mL of saturated NaCl (brine). Transfer the organic layer to an Erlenmeyer flask, add 2–3 g of anhydrous sodium sulfate (Na₂SO₄), and swirl for 5 minutes to remove residual water. 12. Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator (water bath at 30 °C) to yield the crude product as an off-white solid.

3.4 Purification 13. Recrystallization: Dissolve the crude solid in a minimum amount of boiling ethanol (or a mixture of ethyl acetate/hexanes). Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. 14. Filtration: Collect the purified white crystals via vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold hexanes and dry under high vacuum overnight.

Analytical Characterization & Validation

To validate the structural integrity of the synthesized this compound, the following analytical signatures should be confirmed[3]:

-

¹H NMR (400 MHz, CDCl₃): Look for the characteristic doublet corresponding to the amide proton (NH) around δ 6.5–7.0 ppm (exchangeable with D₂O), and the distinct methine proton (C9-H) of the fluorene ring appearing as a doublet (coupling with NH) around δ 6.2–6.4 ppm. The aromatic protons (13H) will appear as a complex multiplet between δ 7.2–7.9 ppm.

-

FT-IR (ATR): A sharp, strong absorption band at ~1640 cm⁻¹ (Amide I, C=O stretch) and ~1530 cm⁻¹ (Amide II, N-H bend). A broad band around 3200–3300 cm⁻¹ confirms the presence of the N-H stretch.

-

LC-MS (ESI+): Expected mass-to-charge ratio (m/z) for [M+H]⁺ is 286.1.

Troubleshooting & Field-Proven Insights

-

Moisture Sensitivity: Benzoyl chloride reacts rapidly with atmospheric moisture to form benzoic acid. This not only lowers the yield but complicates purification as benzoic acid can co-crystallize with the product. The NaHCO₃ wash is specifically designed to convert any formed benzoic acid into water-soluble sodium benzoate, ensuring its complete removal during the aqueous work-up.

-

Incomplete Conversion: If Thin Layer Chromatography (TLC, e.g., 20% EtOAc in Hexanes) shows unreacted 9-aminofluorene, it is likely due to the degradation of the electrophile. Ensure the benzoyl chloride is fresh and stored under inert gas.

-

Emulsion Formation During Work-up: Emulsions frequently form during the NaHCO₃ wash step. Adding a small amount of brine or filtering the biphasic mixture through a pad of Celite can rapidly break the emulsion and restore phase separation.

References

1.[1] Benchchem. This compound | CAS 26863-96-7. Benchchem Product Catalog. Available at: 2.[2] Gao, J., et al. Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group. MDPI Catalysts (2023). Available at: 3.[3] Gao, J., et al. Isoselective Ring-Opening Polymerization of rac-Lactide Catalyzed by Simple Potassium Amidate Complexes Containing Polycyclic Aryl Group. MDPI Catalysts 2023, 13(4), 770. Available at: [Link]

Sources

Benzoylation of 9-aminofluorene experimental procedure

Precision Synthesis of N-(9-Fluorenyl)benzamide

Abstract & Scope

This application note details the optimized protocol for the benzoylation of 9-aminofluorene (9-AF) to synthesize N-(9-fluorenyl)benzamide . Unlike simple aliphatic amines, 9-aminofluorene possesses a bulky, lipophilic fluorenyl system that dictates specific solvent choices and purification strategies. This guide moves beyond generic "textbook" Schotten-Baumann conditions to an organic-phase synthesis preferred in drug development for its high purity profile and compatibility with moisture-sensitive downstream applications.

Scientific Foundation

The Chemical Challenge

The primary challenge in derivatizing 9-aminofluorene is balancing the nucleophilicity of the amine (sterically hindered by the fluorene ring) against the reactivity of the acylating agent.

-

Steric Hindrance: The amine at the C9 position is secondary in terms of steric environment (flanked by two phenyl rings), requiring a solvent that fully solubilizes the aromatic scaffold to ensure kinetic availability.

-

Solubility: 9-AF is poorly soluble in water, rendering aqueous Schotten-Baumann conditions (NaOH/H2O) inefficient due to phase transfer limitations.

Reaction Mechanism

The reaction proceeds via a Nucleophilic Acyl Substitution (Addition-Elimination) mechanism.

-

Nucleophilic Attack: The lone pair of the 9-AF nitrogen attacks the carbonyl carbon of benzoyl chloride.

-

Tetrahedral Intermediate: A transient alkoxide intermediate forms.

-

Elimination: The chloride ion acts as a leaving group, reforming the carbonyl double bond.

-

Deprotonation: The auxiliary base (Triethylamine) scavenges the liberated HCl, driving the equilibrium forward and preventing the protonation of unreacted amine.

Figure 1: Mechanistic pathway of the benzoylation reaction.

Experimental Strategy

Reagent Selection

| Reagent | Role | Grade | Stoichiometry | Rationale |

| 9-Aminofluorene | Substrate | >98% | 1.0 equiv | Limiting reagent. |

| Benzoyl Chloride | Electrophile | ACS | 1.1 - 1.2 equiv | Slight excess ensures complete conversion; excess is hydrolyzed during workup. |

| Triethylamine (TEA) | Base | Anhydrous | 1.5 - 2.0 equiv | Scavenges HCl; excess ensures basic environment to keep amine nucleophilic. |

| Dichloromethane (DCM) | Solvent | HPLC | 0.1 M | Excellent solubility for fluorenyl systems; easily removed; non-nucleophilic. |

Critical Control Points

-

Temperature Control (0°C): The reaction is exothermic. Adding benzoyl chloride at room temperature can lead to bis-acylation (rare but possible) or decomposition. Start at 0°C, then warm to RT.

-

Order of Addition: Base must be present before the acid chloride to neutralize HCl immediately, preventing the formation of the unreactive amine hydrochloride salt.

Detailed Protocol

Phase A: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Purge with Nitrogen or Argon (optional but recommended for high purity).

-

Solubilization: Add 9-aminofluorene (1.81 g, 10.0 mmol) to the flask.

-

Solvent Addition: Add Dichloromethane (DCM, 50 mL) . Stir until fully dissolved. The solution should be clear.

-

Base Addition: Add Triethylamine (2.1 mL, 15.0 mmol) via syringe.

-

Cooling: Place the RBF in an ice-water bath and cool to 0°C (approx. 10 mins).

Phase B: Acylation

-

Addition: Dilute Benzoyl Chloride (1.28 mL, 11.0 mmol) in 5 mL of DCM. Add this solution dropwise to the reaction mixture over 10–15 minutes using a pressure-equalizing addition funnel or syringe pump.

-

Observation: White precipitate (TEA·HCl) will begin to form, clouding the solution.

-

-

Reaction: Remove the ice bath after addition is complete. Allow the mixture to warm to Room Temperature (20–25°C).

-

Monitoring: Stir for 3–4 hours. Monitor by TLC (Eluent: 30% Ethyl Acetate in Hexanes).

-

Rf 9-AF: ~0.2 (stains with Ninhydrin).

-

Rf Product: ~0.6 (UV active, no Ninhydrin stain).

-

Phase C: Workup & Purification

-

Quench: Add 20 mL of saturated NaHCO₃ solution to quench excess benzoyl chloride (CO₂ evolution may occur). Stir vigorously for 15 mins.

-

Separation: Transfer to a separatory funnel. Separate the organic (lower) DCM layer.

-

Washing Cycle:

-

Wash 1 (Acidic): Wash organic layer with 1M HCl (2 x 20 mL). Purpose: Removes unreacted amine and TEA.

-

Wash 2 (Basic): Wash organic layer with Sat. NaHCO₃ (2 x 20 mL). Purpose: Removes benzoic acid byproduct.

-

Wash 3 (Neutral): Wash with Brine (sat. NaCl, 1 x 20 mL).

-

-

Drying: Dry the organic layer over anhydrous Sodium Sulfate (Na₂SO₄). Filter off the solid.

-

Isolation: Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude off-white solid.

-

Recrystallization: Recrystallize from hot Ethanol (EtOH). Dissolve crude solid in minimal boiling EtOH, allow to cool slowly to RT, then 4°C. Filter crystals and wash with cold EtOH.

Figure 2: Step-by-step experimental workflow for the benzoylation process.

Characterization & Validation

To validate the synthesis, compare the isolated product against the following expected data.

Proton NMR (1H NMR, CDCl₃, 400 MHz)

-

δ 8.5 - 8.0 ppm (Broad, 1H): Amide N-H proton. Downfield shift indicates hydrogen bonding.

-

δ 7.8 - 7.2 ppm (Multiplet, ~13H): Aromatic protons from the benzoyl group and the fluorene ring system.

-

δ 6.4 - 6.2 ppm (Doublet/Singlet, 1H): The C9-H proton of the fluorene ring. This is the diagnostic peak. Acylation typically shifts this slightly downfield compared to the free amine.

Infrared Spectroscopy (FT-IR)

-

3300 cm⁻¹: N-H stretch (Amide A).

-

1645 cm⁻¹: C=O stretch (Amide I) – Strong, sharp peak.

-

1530 cm⁻¹: N-H bend (Amide II).

Physical Properties

-

Appearance: White to off-white crystalline solid.

-

Melting Point: High melting solid (Expect >200°C range typically for fluorenyl amides, though specific derivatives vary; verify against specific batch data).

Troubleshooting & Safety

Common Pitfalls

| Issue | Cause | Solution |

| Low Yield | Hydrolysis of Benzoyl Chloride | Ensure DCM is dry; keep BzCl bottle tightly sealed. |

| Oiling Out | Impurities preventing crystallization | Use a seed crystal or switch solvent system to EtOH/Water (9:1). |

| Amine Salt in Product | Insufficient Acid Wash | Ensure the 1M HCl wash is thorough (check pH of aqueous layer). |

Safety Protocols (HSE)

-

Benzoyl Chloride: Lachrymator and corrosive. Handle ONLY in a fume hood.

-

9-Aminofluorene: Irritant. Avoid inhalation of dust.

-

DCM: Volatile organic solvent. Use standard PPE (Gloves, Goggles, Lab Coat).

References

Recrystallization solvents for purifying N-(9H-Fluoren-9-yl)benzamide

Part 1: Introduction & Strategic Analysis

N-(9H-Fluoren-9-yl)benzamide (CAS: 26863-96-7) is a hydrophobic amide featuring a rigid, planar fluorenyl system coupled to a benzamide moiety. This structural duality—a large lipophilic aromatic core and a polar amide linkage—presents specific purification challenges.

Unlike simple benzamides, the fluorenyl group significantly reduces water solubility and increases affinity for aromatic solvents.[1] Consequently, standard "hot water" recrystallization often fails, leading to oiling out or poor recovery.

The Core Challenge: The primary impurities in the synthesis of this compound (typically via Schotten-Baumann or direct amidation) are:

-

9-Aminofluorene (Starting Material): Basic amine.

-

Benzoic Acid (Hydrolysis Product): Acidic.

-

9-Fluorenone (Oxidation Byproduct): Neutral, highly colored (yellow).[1]

Strategic Solution: A robust protocol must first chemically remove the ionizable impurities (amine and acid) via liquid-liquid extraction before recrystallization. The recrystallization step then targets the removal of neutral byproducts (fluorenone) and trace oligomers.

Part 2: Solvent Selection & Decision Matrix

The following table summarizes the solvent suitability based on the Hansen Solubility Parameters (HSP) and empirical data for fluorenyl-amides.

| Solvent System | Polarity | Suitability | Mechanism of Action |

| Ethanol (95%) | High | Primary Choice | High solubility at reflux (78°C); sharp solubility drop upon cooling. The small water content aids in precipitating the hydrophobic fluorenyl core. |

| Toluene | Low-Med | High Purity | Excellent for removing non-polar impurities. High boiling point (110°C) allows for maximum dissolution. Best for removing fluorenone. |

| Acetonitrile | Medium | Alternative | "Goldilocks" polarity. Often yields needle-like crystals. Good if the compound oils out in alcohols. |

| DCM / Hexane | Variable | Rescue Method | Used for "layering" or vapor diffusion if thermal recrystallization fails or decomposes the product. |

Part 3: Pre-Purification Workflow (The "Expert" Step)

Do not skip this step. Recrystallization is inefficient at removing large quantities of unreacted starting materials.

Protocol:

-

Dissolve the crude reaction mass in Dichloromethane (DCM) or Ethyl Acetate .

-

Acid Wash: Wash with 1M HCl (

). Removes unreacted 9-aminofluorene. -

Base Wash: Wash with Saturated NaHCO

( -

Brine Wash: Wash with saturated NaCl to remove trapped water.

-

Dry & Concentrate: Dry over anhydrous Na

SO

Part 4: Detailed Recrystallization Protocols

Method A: Ethanol / Water (Standard Protocol)

Best for: General purification and removal of polar trace impurities.[1]

-

Preparation: Place the pre-purified solid in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

-

Dissolution: Add Ethanol (95%) (approx. 10-15 mL per gram of solid).

-

Heating: Heat the mixture to reflux (gentle boil).

-

Note: If the solid does not dissolve completely after 15 minutes of reflux, add more ethanol in small portions (1-2 mL) until a clear solution is obtained.

-

-

Hot Filtration (Optional): If insoluble particles (dust, salts) remain, filter the hot solution rapidly through a pre-warmed glass funnel with a fluted filter paper.[1]

-

Crystallization: Remove from heat. Allow the flask to cool to room temperature slowly on a cork ring.

-

Critical Step: Do not plunge into ice immediately. Rapid cooling traps impurities.

-

-

Finishing: Once crystals form at room temperature, place the flask in an ice bath (0-4°C) for 30 minutes to maximize yield.

-

Collection: Filter via vacuum filtration (Buchner funnel). Wash the cake with cold ethanol.

Method B: Toluene (High Purity Protocol)

Best for: Removal of colored fluorenone impurities and obtaining analytical-grade crystals.

-

Dissolution: Suspend the solid in Toluene (approx. 5-8 mL per gram).

-

Heating: Heat to boiling (110°C). The higher temperature usually ensures rapid dissolution.

-

Cooling: Allow to cool slowly to room temperature. The fluorenyl-benzamide typically crystallizes as lustrous plates or needles.

-

Anti-Solvent Addition (If needed): If yield is low, add Hexane or Heptane dropwise to the room-temperature toluene solution until a faint turbidity persists, then cool to 4°C.[1]

-

Wash: Filter and wash with a 1:1 mixture of Toluene/Hexane, then pure Hexane.[1]

Part 5: Process Visualization

The following diagram illustrates the decision logic and workflow for purifying this compound.

Figure 1: Purification workflow emphasizing the critical pre-purification extraction step.

Part 6: Troubleshooting & Expert Tips

Issue 1: "Oiling Out" (Liquid phase separation instead of crystals)

-

Cause: The solvent is too polar, or the solution is too concentrated at the boiling point.[1]

-

Fix: Re-heat the mixture to dissolve the oil. Add a small amount of a more compatible solvent (e.g., add Ethanol if using water, or Toluene if using Hexane).[1] Scratch the glass side of the flask with a glass rod to induce nucleation.

Issue 2: Persistent Yellow Color

-

Cause: Contamination with 9-Fluorenone .

-

Fix: Use Method B (Toluene) . Fluorenone is highly soluble in toluene even when cold, so it will stay in the mother liquor while the amide crystallizes out.[1] Alternatively, treat the hot solution with activated charcoal, filter hot, and then crystallize.[1]

Issue 3: Low Yield

-

Cause: Product is too soluble in the chosen solvent.

-

Fix: Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume and repeat the cooling process (Second Crop). Note: The second crop is usually less pure.

Part 7: References

-

BenchChem. Application Notes and Protocols for the Synthesis of N-(9-Hydroxy-9H-fluoren-2-yl)acetamide. (Analogous fluorenyl-amide purification protocols). Link[1]

-

PrepChem. Preparation of 9-aminofluorene. (Properties of the amine precursor).[3][4][5] Link

-

Thermo Fisher Scientific. Benzamide Specification Sheet. (Solubility baselines for benzamide derivatives). Link

-

Organic Syntheses. Synthesis of Carboxylic Acids from Benzamide Precursors. (General amide handling and workup). Link

Sources

Application Note: Microwave-Assisted Synthesis of N-(9H-Fluoren-9-yl)benzamide

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Executive Summary

The synthesis of sterically hindered amides, such as N-(9H-Fluoren-9-yl)benzamide , often suffers from prolonged reaction times, competitive side reactions (e.g., oxidation of the fluorenyl position), and poor atom economy when utilizing conventional conductive heating. This application note details a highly optimized, self-validating Microwave-Assisted Organic Synthesis (MAOS) protocol. By leveraging direct dielectric heating, this methodology reduces reaction times from hours to minutes, suppresses byproduct formation, and provides a scalable blueprint for fluorenyl-based peptidomimetics and chiral ligands [1].

Mechanistic Rationale & The Microwave Advantage

To move beyond simply following steps, it is critical to understand the causality behind the experimental parameters. The formation of this compound proceeds via a classic nucleophilic acyl substitution. However, the bulky 9-fluorenyl group introduces significant steric hindrance, raising the activation energy (

Why Microwave Irradiation?

Conventional heating relies on thermal conduction, creating temperature gradients where the vessel walls are hotter than the bulk solvent, often leading to thermal degradation of sensitive amines. Microwave irradiation, conversely, directly couples with the molecular dipoles of the solvent and reagents [2].

-

Dielectric Heating: We utilize Acetonitrile (MeCN) as the solvent due to its excellent microwave-absorbing capacity (loss tangent,

). The alternating electromagnetic field causes rapid molecular friction, resulting in instantaneous, uniform volumetric heating. -

Arrhenius Kinetics: By safely superheating the solvent in a sealed vessel to 100°C (above its atmospheric boiling point of 82°C), we exponentially increase the reaction rate, driving the nucleophilic attack of 9-aminofluorene onto the carbonyl carbon of benzoyl chloride to completion in under 10 minutes.

Figure 1: Mechanistic pathway of the microwave-assisted nucleophilic acyl substitution.

Experimental Methodologies

We provide two distinct protocols. Protocol A is the rapid, high-throughput method utilizing an acid chloride. Protocol B is a green-chemistry alternative utilizing direct amidation from benzoic acid via a borate ester catalyst[3].

Materials & Reagents

-

Amine: 9-Aminofluorene hydrochloride (CAS: 28103-68-6)

-

Acylating Agents: Benzoyl chloride (Protocol A) or Benzoic acid (Protocol B)

-

Base: N,N-Diisopropylethylamine (DIPEA) – Chosen over Triethylamine because its steric bulk prevents it from acting as a competing nucleophile.

-

Solvent: Acetonitrile (MeCN, anhydrous)

-

Equipment: Dedicated microwave synthesizer (e.g., CEM Discover or Anton Paar Monowave) with IR/fiber-optic temperature sensors and 10 mL pressure-rated glass vials.

Protocol A: Rapid Acylation (Benzoyl Chloride Route)

Self-Validating Checkpoint 1 (Pre-Reaction): Inspect the 9-aminofluorene. It must be white to off-white. A distinct yellow tint indicates oxidation to 9-fluorenone, which will drastically reduce yield.

-

Preparation: To a 10 mL microwave vial equipped with a magnetic stir bar, add 9-aminofluorene hydrochloride (217 mg, 1.0 mmol).

-

Solvation & Free-Basing: Add 3.0 mL of anhydrous MeCN, followed by DIPEA (435 µL, 2.5 mmol). Stir for 1 minute at room temperature to liberate the free amine.

-

Electrophile Addition: Carefully add benzoyl chloride (128 µL, 1.1 mmol) dropwise. Seal the vial with a Teflon-lined crimp cap.

-

Microwave Parameters:

-

Temperature: 100°C

-

Ramp Time: 2 minutes (prevents pressure spiking)

-

Hold Time: 10 minutes

-

Max Power: 150 W (Dynamic power modulation)

-

Cooling: Compressed air cooling to 40°C post-reaction.

-

-

Workup: Transfer the mixture to a separatory funnel. Dilute with Ethyl Acetate (15 mL) and wash sequentially with 1M HCl (10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

-

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol to yield pure this compound.

Figure 2: Step-by-step workflow for the microwave-assisted amidation process.

Protocol B: Green Catalytic Amidation (Benzoic Acid Route)

For laboratories minimizing chlorinated waste, direct amidation of benzoic acid is achievable under microwave conditions using boric acid (

-